5-Acetyl-2-acetylaminomethylthiazole
Description
5-Acetyl-2-acetylaminomethylthiazole is a thiazole derivative characterized by an acetyl group at the 5-position and an acetylaminomethyl substituent at the 2-position of the thiazole ring. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities . The acetyl group at position 5 enhances metabolic stability and modulates electronic properties, while the acetylaminomethyl group at position 2 may improve solubility and bioavailability compared to simpler substituents like amino or phenylamino groups.
Properties
Molecular Formula |
C8H10N2O2S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
N-[(5-acetyl-1,3-thiazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H10N2O2S/c1-5(11)7-3-10-8(13-7)4-9-6(2)12/h3H,4H2,1-2H3,(H,9,12) |
InChI Key |
XDCYFJNKWRZSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(S1)CNC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Analysis and Structural Modifications
The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Metabolic Stability and Toxicity
Thiazoles are generally noncarcinogenic and metabolized via glucuronidation or oxidation . The acetylaminomethyl group in this compound likely undergoes hydrolysis to release acetic acid and aminomethyl metabolites, which are less toxic than aromatic amines (e.g., phenylamino groups in analog ).
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